molecular formula C4H4OS B101167 Thiophen-2-ol CAS No. 17236-58-7

Thiophen-2-ol

Cat. No. B101167
CAS RN: 17236-58-7
M. Wt: 100.14 g/mol
InChI Key: WZMPOCLULGAHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophen-2-ol is a sulfur-containing heterocyclic compound that is part of the thiophene family. Thiophenes are known for their aromaticity and are structurally similar to benzene, with a sulfur atom replacing one of the CH groups in the benzene ring. The presence of sulfur significantly alters the electronic properties of the molecule, making thiophenes and their derivatives interesting for various applications, including materials science and organic electronics.

Synthesis Analysis

The synthesis of thiophene derivatives often involves coupling reactions, as seen in the synthesis of oligo(thienylfuran) dimer and trimer through repetitive Stille coupling reactions . Similarly, the synthesis of 2-phenylthieno[3,4-b]thiophene was achieved in two steps from 3,4-dibromothiophene and phenylacetylene . These methods highlight the versatility of thiophene chemistry in creating complex molecules with varied electronic properties.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite diverse. For instance, crystallographic studies of thiophene/phenylene co-oligomers revealed different molecular shapes such as straight, bent, or zigzag, which can influence the optical characteristics of these compounds . The crystal structures of butterfly-shaped thieno[3,2-b]thiophene oligomers also showed variations in conformation, which can be tuned by substituents and conjugation length . These structural variations are crucial as they directly affect the electronic and optical properties of the materials.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including electropolymerization, which can lead to conductive polymers with low band gaps . The reactivity of thiophene oligomers can be adjusted by modifying the backbone or side groups, as demonstrated by the synthesis of 2-aryl-2H-benzotriazole-based thiophene oligomers . These modifications can have a significant impact on the electronic properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the linear and nonlinear optical properties of thiophene/phenylene-based oligomers and polymers have been studied, showing strong absorption in the UV-visible region and considerable two-photon absorption, which is ideal for nonlinear optics applications . The mesogenic and spectroscopic properties of 2,5-disubstituted thiophene derivatives have also been investigated, revealing that the structure can dictate the presence of liquid crystal properties and influence absorption and emission spectra .

Scientific Research Applications

Radiolytic Degradation of Thiophene

  • Application : Ionizing radiation is used for the degradation of thiophene, a refractory organic pollutant in coal chemical wastewater. Thiophen-2-ol is identified as a degradation intermediate in this process. The study explores the impact of absorbed dose, initial concentration, and pH on thiophene degradation, revealing its complete degradation under specific conditions. This research suggests ionizing radiation as an effective technology for thiophene degradation in environmental applications (He, Wang, & Wang, 2021).

Thiophene-Based Organic Semiconductors

  • Application : Thiophene-based π-conjugated organic small molecules and polymers are significant in material chemistry, particularly as organic semiconductors. They are used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) owing to their diverse properties, despite their simple and similar molecular structures (Turkoglu, Cinar, & Ozturk, 2017).

Naturally Occurring Thiophenes

  • Application : Naturally occurring thiophenes, derived from plants in the Asteraceae family, have a range of biological properties like antimicrobial, antiviral, and anticancer activities. These compounds are used in various research areas, indicating their therapeutic and biological significance (Ibrahim, Abdallah, El-Halawany, & Mohamed, 2016).

Therapeutic Importance of Synthetic Thiophene

  • Application : Synthetic thiophene and its derivatives display a wide range of therapeutic properties and applications in medicinal chemistry. They are effective in treating various diseases and disorders, including anti-inflammatory, anti-psychotic, and anti-cancer applications. This highlights their importance in drug development and pharmaceutical research (Shah & Verma, 2018).

Microbial Metabolism of Thiophen-2-carboxylate

  • Application : Research on an organism capable of using thiophen-2-carboxylate as a sole carbon, energy, and sulfur source reveals insights into microbial metabolism. This study contributes to understanding the biodegradation pathways and potential environmental applications of thiophene compounds (Cripps, 1973).

Linear and Nonlinear Optical Properties of Thiophene

  • Application : Thiophene-based compounds exhibit significant linear and nonlinear optical properties, making them suitable for applications in nonlinear optics. Their strong absorption in the UV-visible region and high quantum efficiencies make them ideal for a variety of optoelectronic applications (Vivas et al., 2011).

Versatile Use in Materials Science

  • Application : Thiophene-based materials are extensively used in electronic and optoelectronic devices and for selective detection of biopolymers. Their semiconductor and fluorescent properties have led to diverse applications in material science (Barbarella, Melucci, & Sotgiu, 2005).

Safety And Hazards

While specific safety and hazards information for Thiophen-2-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Thiophene and its derivatives are one of the most important heteroaromatics. They are emitted into the atmosphere through different processes, such as the incomplete combustion of fossil fuels, products of oil distillation, gas injection into coal, burning plants and other biomasses, volcanic emissions, and also it has been detected over seaweed fields . Future research could focus on the environmental impact of these emissions and the development of methods to mitigate them.

properties

IUPAC Name

thiophen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMPOCLULGAHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447920
Record name Thiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophen-2-ol

CAS RN

17236-58-7
Record name Thiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Duloxetine is acid labile, and acid hydrolysis of its ether linkage results in a thienyl alcohol and 1-naphthol. 50% of a dosage is hydrolyzed to 1-naphthol within one hour at a pH of 1.0, which is achieved under fasting conditions. At a pH of 2.0, 10% of the dosage degrades to 1-Naphthol in one hour and at a pH of 4.0, 10% degradation would take up to 63 hours. The reaction scheme showing the conversion of duloxetine to 1-naphthol and its thienyl derivative is shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophen-2-ol
Reactant of Route 2
Thiophen-2-ol
Reactant of Route 3
Thiophen-2-ol
Reactant of Route 4
Thiophen-2-ol
Reactant of Route 5
Thiophen-2-ol
Reactant of Route 6
Thiophen-2-ol

Citations

For This Compound
24
Citations
H He, S Wang, J Wang - Radiation Physics and Chemistry, 2021 - Elsevier
… Four degradation intermediates were identified, including thiophene 1-oxide, thiophen-2-ol, 2,3-… suggested that thiophene 1-oxide and thiophen-2-ol were more toxic than thiophene. In …
Number of citations: 1 www.sciencedirect.com
JD Bilavendran, A Manikandan, P Thangarasu… - Bioorganic …, 2020 - Elsevier
This article briefs about the efforts taken to synthesis, characterize and develop (E)-5-methyl-2-phenyl-3-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[…
Number of citations: 27 www.sciencedirect.com
OA Tarasova, NA Nedolya, AI Albanov… - Russian Journal of …, 2009 - Springer
… Treatment of compound II with methanol in the presence of hydrochloric acid (with a view to remove acetal protection), instead of expected 2-[methyl(phenyl)amino]thiophen-2-ol (I) or its …
Number of citations: 3 link.springer.com
X Song, CA Parish - The Journal of Physical Chemistry A, 2011 - ACS Publications
… (a) B3LYP/CBSB7 geometries for CH 2 O elimination pathway producing thiophen-2-ol (IM4A). (b) B3LYP/CBSB7 geometries for alternative pathway to thiophen-2-ol (IM4A) starting …
Number of citations: 6 pubs.acs.org
JF Bai, J Tang, X Gao, ZJ Jiang, B Tang, J Chen… - Organic …, 2022 - ACS Publications
… Benzo[b]cyclopenta[d]thiophen-2-ol 7 was formed by hydroboration of 3p followed by oxidation in good yield (85%). In addition, tertiary bispropargylic alcohols 1w could react with 2a to …
Number of citations: 3 pubs.acs.org
N Gandhi, J Ratan, S Ali - Journal of Pharmaceutical Negative …, 2023 - pnrjournal.com
… In this study, we report on the synthesis and coordination chemistry of Schiff base ligand 3,3 -((1E,1 E)-(naphthalene-2,3diylbis(azanylylidene))bis(methanylylidene))bis(thiophen-2-ol). …
Number of citations: 3 pnrjournal.com
GW Stacy, FW Villaescusa… - The Journal of Organic …, 1965 - ACS Publications
… This substance had been previously synthesized by air oxidation of 2-thianaphthenylmagnesium bromide and described as the enofic tautomer, benzo[6]thiophen-2-ol (XVa).16 …
Number of citations: 75 pubs.acs.org
L Figueroa-Valverde, M Rosas-Nexticapa… - Drug …, 2023 - thieme-connect.com
Background Some studies show that some Dibenzo derivatives can produce changes in the cardiovascular system; however, its molecular mechanism is not very clear. Objective The …
Number of citations: 1 www.thieme-connect.com
X Cui, F Shi, MK Tse, D Goerdes… - Advanced Synthesis …, 2009 - Wiley Online Library
… Interestingly, not only simple benzyl alcohols gave the desired products in excellent yield, but also thiophen-2-ol led to the corresponding sulfonamide in 93% yield (Table 6, entry 15). …
Number of citations: 92 onlinelibrary.wiley.com
S Rodriguez-Aristegui, KM Clapham… - Organic & …, 2011 - pubs.rsc.org
Amino-substituted biphenyls were obtained by Suzuki cross-coupling of 2,6-dibromoaniline with a phenylboronic acid (substituted with Me, NO2, OH, OMe or Cl) preferably assisted by …
Number of citations: 10 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.